molecular formula C13H17N3O5 B11531785 Prop-2-en-1-yl 4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobutanoate

Prop-2-en-1-yl 4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobutanoate

Cat. No.: B11531785
M. Wt: 295.29 g/mol
InChI Key: MXMQHKDDBRPCTJ-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE is a chemical compound with a complex structure that includes a prop-2-en-1-yl group and a 2,6-dimethoxypyrimidin-4-yl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE typically involves the reaction of prop-2-en-1-yl alcohol with 3-[(2,6-dimethoxypyrimidin-4-yl)carbamoyl]propanoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

PROP-2-EN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROP-2-EN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

IUPAC Name

prop-2-enyl 4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobutanoate

InChI

InChI=1S/C13H17N3O5/c1-4-7-21-12(18)6-5-10(17)14-9-8-11(19-2)16-13(15-9)20-3/h4,8H,1,5-7H2,2-3H3,(H,14,15,16,17)

InChI Key

MXMQHKDDBRPCTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)NC(=O)CCC(=O)OCC=C)OC

Origin of Product

United States

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